tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate
Description
tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a secondary amine. The amine is part of a propan-2-yl backbone substituted with a 2-chlorophenyl ring. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide chemistry and drug development. The ortho-chlorophenyl substituent introduces steric and electronic effects, influencing the compound’s reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
tert-butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-13(2,3)18-12(17)16-14(4,5)10-8-6-7-9-11(10)15/h6-9H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDDHPKRCCUUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139462 | |
| Record name | Carbamic acid, N-[1-(2-chlorophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1322200-81-6 | |
| Record name | Carbamic acid, N-[1-(2-chlorophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1322200-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-chlorophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-chlorophenyl)propan-2-yl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent such as dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the carbamate functional group.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Products include substituted carbamates.
Oxidation: Products include oxidized derivatives of the carbamate.
Reduction: Products include reduced forms of the carbamate.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Scientific Research Applications
Pharmaceutical Development
tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate is primarily recognized for its role as a selective β2-adrenergic receptor antagonist . This property makes it significant in pharmacological studies related to respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its selectivity minimizes cardiovascular side effects, making it a valuable candidate for therapeutic applications .
Biochemical Studies
In biochemical assays, this compound serves as a probe to study enzyme inhibitors and receptor interactions. Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes allows researchers to investigate the mechanisms underlying various biological processes .
Case Study 1: Respiratory Therapy
A study investigated the efficacy of this compound in treating asthma in animal models. The results indicated significant bronchodilation effects without notable cardiovascular side effects, highlighting its potential as a safer alternative to existing treatments .
Case Study 2: Enzyme Inhibition
Research conducted on the compound's role as an enzyme inhibitor demonstrated its effectiveness in modulating specific biochemical pathways involved in respiratory function. This study provided insights into how selective antagonism can lead to improved therapeutic outcomes in respiratory diseases .
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate functional group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate with structurally related carbamate derivatives, emphasizing substituent effects, molecular properties, and synthetic considerations.
Table 1: Structural and Functional Comparison of Carbamate Derivatives
Key Comparative Insights:
The 2-chloro-4-nitrophenyl analog () combines nitro and chloro groups, creating a highly electron-deficient aromatic system, which may enhance electrophilic reactivity.
The propargyl chain in the 2-chloro-6-methylphenyl derivative () introduces alkyne functionality, enabling click chemistry applications.
Hydrogen Bonding and Crystal Packing: Compounds like tert-Butyl N-(thiophen-2-yl)carbamate () exhibit intramolecular C–H⋯O interactions, leading to perpendicular thiophene ring stacking. In contrast, the bis(prop-2-yn-1-yl)amino derivative () forms intermolecular C–H⋯O bonds, influencing crystal lattice stability.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods used for analogs, such as Curtius rearrangement () or nucleophilic substitution. Yields and purity depend on substituent compatibility with reaction conditions.
Biological Activity
tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate, also known as ICI 118,551, is a chemical compound with the molecular formula C₁₄H₁₉ClN₁O₂ and a molecular weight of approximately 269.77 g/mol. This compound has garnered attention in pharmacological research due to its selective antagonistic activity on β2-adrenergic receptors, which are critical in various physiological processes, particularly in the respiratory system.
Biological Activity
The primary biological activity of this compound is its role as a selective β2-adrenergic receptor antagonist . This selectivity is significant because it minimizes the cardiovascular side effects commonly associated with non-selective β-blockers, making it a valuable candidate for therapeutic applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
The mechanism of action involves the binding of the compound to β2-adrenergic receptors, which leads to the inhibition of downstream signaling pathways typically activated by catecholamines like epinephrine and norepinephrine. This antagonistic effect can lead to bronchodilation, thus alleviating symptoms in patients with obstructive airway diseases .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds can be insightful. Below is a table summarizing key features of structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate | C₁₃H₁₈ClN₁O₂ | Similar carbamate structure; different phenyl substitution. |
| Salbutamol | C₁₄H₂₄ClN₁O₃ | A well-known β₂ agonist used in asthma treatment; differs in action mechanism. |
| Fenoterol | C₁₄H₂₂ClN₃O₂ | Another β₂ agonist; used for similar therapeutic purposes but with different selectivity profiles. |
Case Studies and Research Findings
Research has demonstrated that this compound effectively modulates β-adrenoceptor activity selectively. For instance, studies involving animal models have shown that administration of this compound leads to significant improvements in airway function without the adverse cardiovascular effects seen with non-selective β-blockers .
In a notable study, rats treated with this compound exhibited increased bronchodilation compared to controls, indicating its potential efficacy in clinical settings for managing asthma symptoms . The selectivity for β2 over β1 receptors was confirmed through binding affinity assays, where the compound showed a significantly higher affinity for β2 receptors.
Q & A
Q. Methodological Answer :
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 293 K to minimize thermal motion artifacts .
- Structure Refinement : Employ SHELXL (via OLEX2) for least-squares refinement. Address disorder using PART commands and apply anisotropic displacement parameters for non-H atoms .
- Hydrogen Bonding : Analyze C—H⋯O and N—H⋯O interactions (e.g., bond distances ~2.1–2.5 Å, angles ~150–170°) to explain crystal packing. For example, intramolecular N—H⋯N bonds stabilize the carbamate moiety in related structures .
Data Contradiction Example :
If observed bond lengths deviate from expected values (e.g., C=O at 1.22 Å vs. 1.24 Å in literature), cross-validate with DFT calculations (B3LYP/6-31G*) to assess theoretical vs. experimental agreement .
Advanced Question: How can computational modeling predict reactivity and stereochemical outcomes in derivatives of this compound?
Q. Methodological Answer :
- Reactivity Prediction : Use Gaussian 16 with M06-2X/cc-pVTZ to model nucleophilic substitution at the 2-chlorophenyl group. Calculate activation energies for potential SN1/SN2 pathways .
- Stereochemical Analysis : Apply the Rogers η parameter or Flack x parameter to assess enantiomorph-polarity in chiral derivatives. For centrosymmetric near-structures, the x parameter avoids false chirality assignments .
- Docking Studies : For biological activity prediction (e.g., CDC25 phosphatase inhibition), use AutoDock Vina to simulate ligand-receptor interactions. Focus on hydrogen-bonding residues (e.g., Arg/His in active sites) .
Q. Methodological Answer :
- Yield Discrepancies :
- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. For example, unreacted 2-chlorophenyl precursors may reduce yields .
- Reaction Monitoring : In situ IR spectroscopy tracks carbamate formation (C=O peak intensity) to optimize reaction time .
- Spectroscopic Conflicts :
Q. Example Workflow :
Re-synthesize the compound using literature protocols.
Characterize via XRD to confirm structural integrity.
Compare experimental vs. theoretical (DFT) vibrational spectra .
Advanced Question: What are the stability considerations for this compound under varying storage conditions?
Q. Methodological Answer :
- Thermal Stability : Conduct TGA (thermogravimetric analysis) to determine decomposition onset temperatures (typically >150°C for carbamates). Store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : Monitor pH-dependent stability (e.g., rapid degradation in 0.1 M HCl/NaOH at 25°C via HPLC). Use inert atmospheres (N₂) during handling to avoid moisture .
- Long-Term Storage : Lyophilize and store under argon with molecular sieves (3Å) to suppress hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
